
Copper phthalate
Übersicht
Beschreibung
Copper phthalate is a coordination compound formed by the interaction of copper ions with phthalic acid. This compound is known for its unique structural properties and potential applications in various fields, including materials science and environmental chemistry. This compound complexes are often studied for their interesting coordination chemistry and potential use in catalysis and other industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper phthalate can be synthesized through the reaction of copper(II) chloride with phthalic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution, and the resulting product is isolated by filtration and recrystallization. The general reaction is as follows: [ \text{CuCl}_2 + \text{H}_2\text{C}_8\text{H}_4\text{O}_4 + 2\text{NaOH} \rightarrow \text{Cu(C}_8\text{H}_4\text{O}_4) + 2\text{NaCl} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Copper phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and phthalic anhydride.
Reduction: Under reducing conditions, this compound can be reduced to metallic copper and phthalic acid.
Substitution: this compound can undergo ligand substitution reactions where the phthalate ligand is replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes heat.
Major Products Formed:
Oxidation: Copper(II) oxide and phthalic anhydride.
Reduction: Metallic copper and phthalic acid.
Substitution: Copper complexes with new ligands and free phthalic acid.
Wissenschaftliche Forschungsanwendungen
Copper phthalate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of coatings, pigments, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism by which copper phthalate exerts its effects involves the coordination of copper ions with the phthalate ligand. This coordination can influence the reactivity and stability of the compound. In biological systems, this compound can interact with cellular components, leading to antimicrobial effects. The copper ions can disrupt cellular processes by binding to proteins and enzymes, thereby inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Copper phthalate can be compared with other copper coordination compounds such as copper acetate, copper sulfate, and copper naphthenate. Each of these compounds has unique properties and applications:
Copper Acetate: Used in organic synthesis and as a fungicide.
Copper Sulfate: Widely used in agriculture as a pesticide and in electroplating.
Copper Naphthenate: Used as a wood preservative and in anti-fouling paints.
This compound is unique due to its specific coordination with phthalic acid, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
copper;phthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLWPQCXDSGBU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143079 | |
| Record name | Copper phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-30-2 | |
| Record name | Copper phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
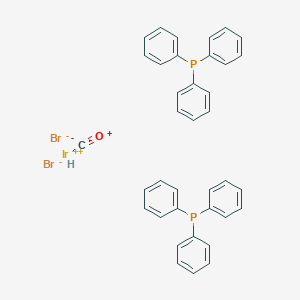
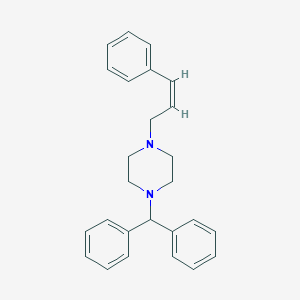



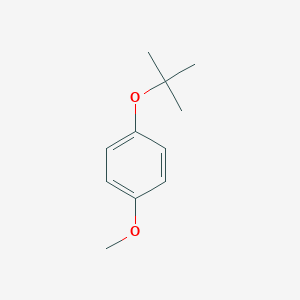
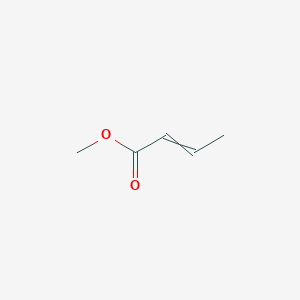
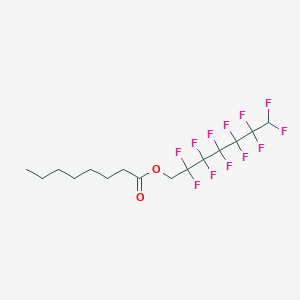
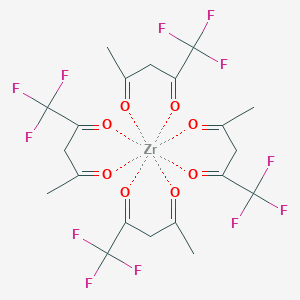
![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)
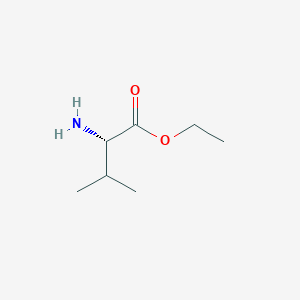
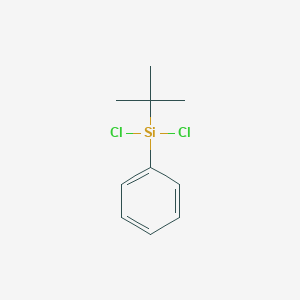
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)

